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Compound of Interest

2-Methoxypyrimidine-4-
Compound Name:
carbaldehyde

Cat. No.: B112045

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-
Methoxypyrimidine-4-carbaldehyde as a chemical intermediate in synthetic chemistry and
drug discovery. This document includes detailed, albeit representative, experimental protocols
for its derivatization and highlights its potential in the synthesis of bioactive molecules,
particularly kinase inhibitors.

Introduction

2-Methoxypyrimidine-4-carbaldehyde is a versatile heterocyclic compound featuring a
pyrimidine ring substituted with a methoxy group and a reactive carbaldehyde moiety. The
pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA. The
presence of the aldehyde group provides a convenient handle for a variety of chemical
transformations, making this molecule an attractive starting material for the synthesis of diverse
compound libraries for biological screening. The methoxy group can also influence the
electronic properties and metabolic stability of the final compounds.

While specific literature on the applications of 2-Methoxypyrimidine-4-carbaldehyde is
limited, its structural similarity to other well-studied pyrimidine and quinoline carbaldehydes
suggests its utility in the development of novel pharmaceuticals, particularly in the area of
oncology and infectious diseases.[1][2]
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Physicochemical Properties and Spectroscopic
Data

While extensive experimental data is not readily available, predicted and basic data for 2-
Methoxypyrimidine-4-carbaldehyde are summarized below. Researchers should perform
their own characterization for confirmation.

Property Value Reference

Molecular Formula CeHeN202 [3]

Molecular Weight 138.12 g/mol [4]
White to off-white solid

Appearance .
(predicted)

_ >98% (typical from commercial

Purity ) [4]

suppliers)
N 2-8°C under an inert

Storage Conditions [4]
atmosphere

Predicted XlogP 0.3 [3]

Monoisotopic Mass 138.04292 Da [3]

Table 1: Physicochemical and Predicted Data for 2-Methoxypyrimidine-4-carbaldehyde.

Note: The data presented is a combination of information from chemical suppliers and
computational predictions. Experimental verification is recommended.

Key Synthetic Applications & Protocols

The aldehyde functionality of 2-Methoxypyrimidine-4-carbaldehyde allows for a range of
synthetic transformations to build more complex molecules. The following protocols are based
on standard procedures for analogous heterocyclic aldehydes and should be optimized for this
specific substrate.[2][5]
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Reductive Amination for the Synthesis of Aminomethyl
Pyrimidines

Reductive amination is a powerful method to introduce amine diversity, a key step in the
synthesis of many bioactive compounds, including kinase inhibitors.

Experimental Protocol:

e Imine Formation: Dissolve 2-Methoxypyrimidine-4-carbaldehyde (1.0 eq) in a suitable
anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

e Add the desired primary or secondary amine (1.1 eq) to the solution.

« If the amine is an aniline, the reaction can be stirred at room temperature for 30-60 minutes.
For less reactive amines, a catalytic amount of acetic acid may be added.

e Reduction: To the solution containing the presumed imine intermediate, add a reducing agent
such as sodium triacetoxyborohydride (NaBH(OACc)s3) (1.5 eq) portion-wise.

« Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by Thin
Layer Chromatography (TLC).

o Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium
bicarbonate.

o Extract the product with an organic solvent (e.g., ethyl acetate).

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reaction Conditions for Reductive Amination.
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Parameter Condition

Dichloromethane (DCM), 1,2-Dichloroethane

Solvent
(DCE)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAC)3)
Temperature Room Temperature
Reaction Time 2-24 hours
Work-up Aqueous sodium bicarbonate quench

Knoevenagel Condensation for the Synthesis of a,f3-
Unsaturated Systems

The Knoevenagel condensation is used to form carbon-carbon double bonds, yielding a,[3-
unsaturated derivatives that are valuable intermediates for Michael additions or as bioactive
compounds themselves.[5]

Experimental Protocol:

 In a round-bottom flask, dissolve 2-Methoxypyrimidine-4-carbaldehyde (1.0 eq) and an
active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 eq) in a suitable
solvent like ethanol.

e Add a catalytic amount of a weak base, such as piperidine or triethylamine (TEA).
 Stir the mixture at room temperature or reflux, monitoring the reaction by TLC.

o Upon completion, cool the reaction mixture. The product may precipitate and can be
collected by filtration.

« If the product does not precipitate, remove the solvent under reduced pressure and purify the

residue by column chromatography.

Wittig Reaction for Alkene Synthesis
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The Wittig reaction is a versatile method for synthesizing alkenes with control over the double
bond geometry.

Experimental Protocol:

e Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g.,
nitrogen or argon), suspend the desired phosphonium salt (1.1 eq) in an anhydrous solvent
such as tetrahydrofuran (THF).

e Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride)
(1.1 eq) dropwise to generate the ylide. Stir for 30-60 minutes at this temperature.

e Reaction with Aldehyde: Add a solution of 2-Methoxypyrimidine-4-carbaldehyde (1.0 eq) in
the same anhydrous solvent dropwise at 0 °C.

 Allow the reaction mixture to warm to room temperature and stir until completion as indicated
by TLC.

o Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium
chloride.

o Extract the product with an organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors

The pyrimidine core is a common scaffold in a multitude of approved and investigational kinase
inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their
dysregulation is implicated in diseases like cancer. 2-Methoxypyrimidine-4-carbaldehyde
serves as a valuable starting material for the synthesis of potential kinase inhibitors. For
example, the aminomethyl pyrimidines synthesized via reductive amination can be further
elaborated to generate analogues of known kinase inhibitors like Imatinib.[6]
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Below is a conceptual workflow for the utilization of 2-Methoxypyrimidine-4-carbaldehyde in

a drug discovery program targeting kinases.
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Caption: Drug discovery workflow using 2-Methoxypyrimidine-4-carbaldehyde.

Potential Sighaling Pathway Involvement

Derivatives of 2-Methoxypyrimidine-4-carbaldehyde, particularly those designed as kinase
inhibitors, could potentially modulate various signaling pathways implicated in cancer cell
proliferation and survival. For instance, targeting Cyclin-Dependent Kinases (CDKSs) or tyrosine
kinases like ABL could interfere with cell cycle progression and oncogenic signaling.
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Caption: Potential inhibition of a tyrosine kinase signaling pathway.

Conclusion

2-Methoxypyrimidine-4-carbaldehyde is a promising chemical intermediate with significant
potential for the synthesis of diverse heterocyclic compounds. Its utility in constructing libraries
of molecules for drug discovery, particularly for the development of kinase inhibitors, makes it a
valuable tool for researchers in medicinal chemistry. The protocols and conceptual frameworks
provided herein offer a solid foundation for exploring the synthetic versatility of this compound.

Disclaimer: The experimental protocols provided are representative and may require
optimization for specific substrates and reaction scales. Appropriate safety precautions should
be taken when handling all chemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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